rac-BINAP-Pd-G3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

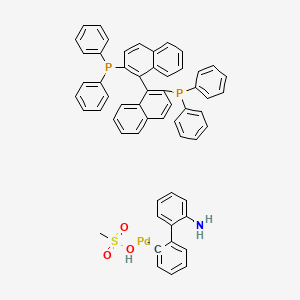

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C57H46NO3P2PdS- |

|---|---|

Molecular Weight |

993.4 g/mol |

IUPAC Name |

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline |

InChI |

InChI=1S/C44H32P2.C12H10N.CH4O3S.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-32H;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |

InChI Key |

YMXAISMYVLNYKD-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to rac-BINAP-Pd-G3 Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-BINAP-Pd-G3 is a third-generation (G3) Buchwald precatalyst, a sophisticated and highly efficient catalyst for palladium-catalyzed cross-coupling reactions.[1][2] Its full chemical name is Methanesulfonato--INVALID-LINK--palladium(II).[3][4][5] As a G3 precatalyst, it offers significant advantages over earlier generations, including enhanced stability, broader ligand scope, and the ability to facilitate reactions with lower catalyst loadings and shorter reaction times.[2] This guide provides a comprehensive overview of the this compound catalyst, including its chemical properties, synthesis, activation, and applications, with a focus on providing quantitative data and detailed experimental protocols.

Core Properties and Specifications

The this compound catalyst is an air-, moisture-, and thermally-stable solid, which simplifies handling and reaction setup.[1] It is highly soluble in a wide range of common organic solvents, contributing to its versatility in various reaction conditions.[6]

| Property | Value | Reference(s) |

| Chemical Formula | C₅₇H₄₅NO₃P₂PdS | [6] |

| CAS Number | 2151915-22-7 | [1][6] |

| Molecular Weight | 992.40 g/mol | [6] |

| Appearance | Solid | [1] |

| Purity | ≥95% | [7] |

| Melting Point | 175-180 °C | [7] |

Synthesis of this compound

General Synthesis Workflow for Buchwald G3 Precatalysts:

References

- 1. This compound 95 2151915-22-7 [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. alfachemic.com [alfachemic.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Methanesulfonato[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl](2'-amino-1,1'-biphenyl-2-yl)palladium(II) | 2151915-22-7 [chemicalbook.com]

- 6. rac-BINAP Pd G3 ChemBeads 2151915-22-7 Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound 95 2151915-22-7 [sigmaaldrich.com]

An In-depth Technical Guide to rac-BINAP-Pd-G3: Structure, Properties, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the third-generation Buchwald precatalyst, rac-BINAP-Pd-G3. It details its molecular structure, physicochemical properties, and its application in facilitating challenging cross-coupling reactions crucial for modern synthetic chemistry and drug discovery. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations of relevant catalytic pathways to serve as a practical resource for laboratory work.

Introduction to this compound

This compound is a highly efficient and versatile palladium precatalyst. As a third-generation (G3) Buchwald precatalyst, it offers significant advantages over earlier catalyst systems, including enhanced stability, activity, and broader substrate scope.[1] These precatalysts are air-, moisture-, and thermally-stable, simplifying handling and reaction setup.[1] They are designed for the efficient in situ generation of the active monoligated Pd(0) species, which is essential for initiating the catalytic cycle in a variety of cross-coupling reactions. The rac-BINAP ligand, a racemic mixture of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, provides a well-defined steric and electronic environment around the palladium center, contributing to the catalyst's high reactivity.

Molecular Structure and Physicochemical Properties

The this compound complex consists of a palladium(II) center coordinated to the bidentate rac-BINAP ligand, a deprotonated 2-aminobiphenyl (B1664054) moiety, and a methanesulfonate (B1217627) (mesylate) counterion.[2][3] The general structure of G3 precatalysts has been elucidated through spectroscopic methods and X-ray crystallography of analogous complexes.[2][4]

General Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 2151915-22-7 | [4] |

| Molecular Formula | C₅₇H₄₅NO₃P₂PdS | [4] |

| Molecular Weight | 992.40 g/mol | [4] |

| Appearance | Solid | [5] |

| Melting Point | 175-180 °C | [5] |

Spectroscopic Characterization

Synthesis of this compound

The synthesis of third-generation Buchwald precatalysts, including the rac-BINAP variant, generally follows a three-step procedure.[2] This process is designed to be scalable and produce a stable, solid product.

Experimental Protocol for the Synthesis of G3 Precatalysts (General Procedure)

This protocol is adapted from the synthesis of analogous G3 precatalysts and can be applied to the preparation of this compound.[2]

Step 1: Formation of 2-Ammoniumbiphenyl Mesylate

-

To a solution of 2-aminobiphenyl in a suitable organic solvent (e.g., toluene), add one equivalent of methanesulfonic acid at room temperature.

-

Stir the mixture until precipitation is complete.

-

Isolate the solid 2-ammoniumbiphenyl mesylate by filtration and dry under vacuum.

Step 2: Synthesis of the Dimeric Palladacycle

-

Suspend palladium(II) acetate (B1210297) and 2-ammoniumbiphenyl mesylate in a solvent such as toluene (B28343).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by a color change and/or TLC/NMR.

-

Cool the reaction mixture and isolate the dimeric palladacycle, [Pd(ABP)(OMs)]₂, by filtration.

Step 3: Formation of the Monomeric this compound Precatalyst

-

Suspend the dimeric palladacycle and rac-BINAP (1:1 molar ratio of Pd to BINAP) in an appropriate solvent (e.g., toluene or THF).

-

Stir the mixture at room temperature until the reaction is complete, indicated by the formation of a homogeneous solution.

-

Remove the solvent under reduced pressure to yield the solid this compound precatalyst.

Catalytic Applications and Performance

This compound is a highly effective catalyst for a range of palladium-catalyzed cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials.[4][7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This compound can be employed to couple aryl halides or triflates with a wide variety of amines.

Catalytic Cycle for Buchwald-Hartwig Amination:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol for Buchwald-Hartwig Amination of 4-Bromoanisole with Aniline:

This protocol is a representative example of a C-N coupling reaction.[7][8]

-

In a glovebox, charge an oven-dried Schlenk tube with this compound (typically 0.5-2 mol%), the aryl halide (e.g., 4-bromoanisole, 1.0 equiv), the amine (e.g., aniline, 1.2 equiv), and a suitable base (e.g., sodium tert-butoxide, 1.4 equiv).

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the reaction mixture with stirring at a specified temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or GC/LC-MS.

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and organic halides or triflates. This compound demonstrates high activity in these transformations.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol for Suzuki-Miyaura Coupling:

This is a general procedure that can be adapted for various substrates.[9]

-

To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv), and this compound (typically 0.5-2 mol%).

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., a mixture of an organic solvent like dioxane or toluene and water).

-

Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor its progress.

-

Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous workup.

-

Dry the organic phase, concentrate, and purify the product by chromatography.

Catalytic Performance Data

While a comprehensive dataset for this compound is not available in a single source, the performance of G3 precatalysts is generally high. Table 2 provides representative yields for Buchwald-Hartwig amination reactions using analogous G3 precatalysts, which can serve as a benchmark for reactions employing this compound.

| Entry | Aryl Halide | Amine | Catalyst System | Yield (%) | Reference |

| 1 | 4-Chloroanisole | Aniline | XPhos Pd G3 | >95 | [4] |

| 2 | 4-Chlorotoluene | Morpholine | RuPhos Pd G3 | 98 | [2] |

| 3 | 4-Bromoanisole | Benzylamine | BrettPhos Pd G3 | 92 |

Conclusion

This compound is a state-of-the-art precatalyst that offers significant advantages for a wide range of cross-coupling reactions. Its stability, high reactivity, and broad applicability make it an invaluable tool for synthetic chemists in academia and industry. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful application of this powerful catalyst in the synthesis of complex molecules and in the advancement of drug discovery programs.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. mdpi.com [mdpi.com]

- 3. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. enamine.net [enamine.net]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C-C and C-N cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of rac-BINAP-Pd-G3 Precatalyst

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of the third-generation (G3) Buchwald precatalyst, rac-BINAP-Pd-G3. This palladium precatalyst is a powerful tool in modern organic synthesis, enabling a wide range of cross-coupling reactions with high efficiency and functional group tolerance. This document details the synthetic pathway, experimental protocols, and key quantitative data, offering a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction

The this compound precatalyst is an air- and moisture-stable palladium(II) complex that readily generates the active monoligated Pd(0) species under typical cross-coupling reaction conditions.[1] Developed by the Buchwald group, G3 precatalysts offer significant advantages over earlier generations, including improved stability, solubility in common organic solvents, and the ability to accommodate a wide variety of phosphine (B1218219) ligands.[2][3][4] The use of a precatalyst allows for precise control over the ligand-to-palladium ratio and leads to more reproducible and reliable catalytic activity. This guide will focus on the synthesis of the specific G3 precatalyst incorporating the racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (rac-BINAP) ligand, a widely used and effective ligand for various palladium-catalyzed transformations.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:

-

Synthesis of the rac-BINAP ligand: This involves the preparation of the racemic bisphosphine ligand, a critical component of the final precatalyst.

-

Synthesis of the Buchwald G3 Palladacycle Precursor: This stage focuses on the preparation of the dimeric (2-aminobiphenyl)palladium(II) methanesulfonate (B1217627) complex, the core structure of the G3 precatalysts.

-

Formation of the this compound Precatalyst: The final step involves the reaction of the rac-BINAP ligand with the G3 palladacycle precursor to yield the target precatalyst.

The overall synthetic scheme is depicted below:

Figure 1: Overall synthetic pathway for this compound precatalyst.

Experimental Protocols and Data

This section provides detailed experimental procedures for each stage of the synthesis, accompanied by tables summarizing key quantitative data.

Stage 1: Synthesis of rac-BINAP

The synthesis of the rac-BINAP ligand has been well-established in the literature. One common method involves the resolution of racemic 1,1'-bi-2-naphthol (BINOL) followed by conversion to the bis(triflate) and subsequent phosphinylation. Alternatively, racemic BINAP can be prepared directly from racemic BINOL derivatives. For the purpose of this guide, we will reference a high-yielding nickel-catalyzed phosphinylation of the ditriflate of racemic 1,1'-bi-2-naphthol.

Experimental Protocol: Synthesis of rac-BINAP

A detailed procedure for a nickel-catalyzed synthesis of BINAP from the corresponding bis-triflate has been reported in Organic Syntheses.[5] The key steps involve the reaction of the bis-triflate of 1,1'-bi-2-naphthol with diphenylphosphine (B32561) in the presence of a nickel catalyst and a base. The reaction typically requires elevated temperatures and an inert atmosphere. The product, rac-BINAP, can be isolated and purified by crystallization.

| Parameter | Value | Reference |

| Starting Material | 1,1'-Bi-2-naphthol bis-triflate | [5] |

| Reagent | Diphenylphosphine | [5] |

| Catalyst | NiCl₂(dppe) | [5] |

| Base | DABCO | [5] |

| Solvent | DMF | [5] |

| Temperature | 100 °C | [5] |

| Reaction Time | 2-3 days | [5] |

| Yield | 77% | [5] |

| Purity | 97% (by HPLC) | [5] |

Table 1: Quantitative data for the synthesis of rac-BINAP.

Stage 2: Synthesis of the Buchwald G3 Palladacycle Precursor

The G3 palladacycle precursor, [(2-aminobiphenyl)Pd(μ-OMs)]₂, is a key intermediate for the synthesis of all G3 precatalysts. Its synthesis is a two-step process starting from 2-aminobiphenyl.

Experimental Protocol: Synthesis of 2-Ammoniumbiphenyl Mesylate

To a solution of 2-aminobiphenyl in a suitable solvent such as methyl tert-butyl ether (MTBE), methanesulfonic acid is added dropwise at 0 °C. The resulting precipitate is then filtered, washed, and dried to yield the 2-ammoniumbiphenyl mesylate salt.

Experimental Protocol: Synthesis of [(2-aminobiphenyl)Pd(μ-OMs)]₂

Palladium(II) acetate (B1210297) is added to a solution of 2-ammoniumbiphenyl mesylate in a suitable solvent. The mixture is heated to allow for the cyclopalladation to occur. Upon cooling, the dimeric palladacycle precipitates and can be isolated by filtration, washed, and dried. A multi-gram scale synthesis of this precursor has been reported with high yield.

| Parameter | Value |

| Starting Material | 2-Ammoniumbiphenyl mesylate |

| Reagent | Palladium(II) acetate |

| Solvent | Not specified in readily available sources |

| Temperature | Elevated temperature |

| Yield | High |

Table 2: General quantitative data for the synthesis of the G3 palladacycle precursor.

The logical flow for the synthesis of the G3 palladacycle precursor is as follows:

Figure 2: Workflow for the synthesis of the G3 palladacycle precursor.

Stage 3: Formation of the this compound Precatalyst

The final step in the synthesis is the reaction of the dimeric G3 palladacycle precursor with the rac-BINAP ligand. This reaction proceeds via the cleavage of the methanesulfonate bridges of the dimer by the phosphine ligand.

Experimental Protocol: Synthesis of this compound

General Procedure: To a solution or suspension of the dimeric palladacycle, [(2-aminobiphenyl)Pd(μ-OMs)]₂, in an appropriate solvent (e.g., dichloromethane (B109758) or THF), a solution of the phosphine ligand (rac-BINAP, approximately 2 equivalents per dimer) is added. The reaction mixture is stirred at room temperature until the starting dimer is consumed, which can be monitored by techniques such as TLC or NMR. The product is then isolated by removal of the solvent and can be purified by crystallization or precipitation.

| Parameter | Value (Estimated) |

| Starting Material | [(2-aminobiphenyl)Pd(μ-OMs)]₂ |

| Reagent | rac-BINAP |

| Stoichiometry (Dimer:Ligand) | 1 : ~2 |

| Solvent | Dichloromethane or THF |

| Temperature | Room Temperature |

| Reaction Time | Typically short (minutes to hours) |

| Yield | Generally high |

Table 3: Estimated quantitative data for the synthesis of this compound.

The logical relationship in the final step of the synthesis is straightforward:

Figure 3: Logical relationship in the final precatalyst formation.

Conclusion

The synthesis of the this compound precatalyst is a systematic process that leverages well-established synthetic methodologies. This guide provides a detailed framework for its preparation, from the synthesis of the constituent ligand and palladacycle precursor to their final assembly. The availability of this powerful and versatile precatalyst is crucial for advancing research in cross-coupling chemistry and enabling the efficient synthesis of complex molecules in the pharmaceutical and materials science industries. Researchers and scientists can utilize the information presented herein to either synthesize the precatalyst in-house or to better understand its properties and applications.

References

The Core Mechanism of rac-BINAP-Pd-G3 in Cross-Coupling Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and mechanistic intricacies of the third-generation Buchwald precatalyst, rac-BINAP-Pd-G3, in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the precatalyst's activation, its role in key cross-coupling transformations, and detailed experimental considerations.

Introduction to this compound

This compound is a highly efficient and versatile palladium precatalyst that has gained significant traction in modern organic synthesis. Its structure features a palladium(II) center coordinated to the racemic form of the bulky, electron-rich bidentate phosphine (B1218219) ligand, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). As a third-generation (G3) Buchwald precatalyst, it is designed for the reliable and efficient in situ generation of the active monoligated Pd(0) species, which is the key catalytic intermediate in a wide array of cross-coupling reactions.[1]

The use of a well-defined precatalyst like this compound offers several advantages over traditional methods of generating active catalysts, including improved reaction reproducibility, lower catalyst loadings, and enhanced stability. This precatalyst is particularly suitable for a range of transformations, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Stille coupling.

Precatalyst Activation and the Catalytic Cycle

The efficacy of the this compound precatalyst lies in its ability to readily generate the active (BINAP)Pd(0) species under typical reaction conditions. This activation process is a crucial first step in the overall catalytic cycle.

Activation of this compound:

The G3 precatalyst is activated by a base, which initiates a sequence of intramolecular reactions to reduce the Pd(II) center to Pd(0). The 2-aminobiphenyl (B1664054) fragment of the precatalyst facilitates this process, leading to the formation of the active (BINAP)Pd(0) complex and a carbazole (B46965) byproduct.

Figure 1: Activation of the this compound precatalyst to the active (rac-BINAP)Pd(0) species.

Generalized Catalytic Cycle for Cross-Coupling:

Once the active (rac-BINAP)Pd(0) catalyst is formed, it enters the catalytic cycle, which typically involves three key steps: oxidative addition, transmetalation (or related steps), and reductive elimination.

References

A Technical Guide to the Thermal Stability of rac-BINAP-Pd-G3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of the rac-BINAP-Pd-G3 catalyst, a third-generation Buchwald precatalyst. A comprehensive understanding of its thermal properties is crucial for optimizing reaction conditions, ensuring catalyst integrity, and achieving reproducible results in demanding synthetic applications. This document outlines key thermal stability data, detailed experimental protocols for its characterization, and visual representations of its role in significant catalytic cycles.

Quantitative Thermal Stability Data

The thermal stability of a catalyst is a critical parameter that dictates its operational limits and storage requirements. For this compound, the available data indicates a high degree of thermal robustness.[1] The catalyst is described as being stable to air, moisture, and heat under typical laboratory conditions.[1]

| Parameter | Value | Method |

| Melting Point | 175-180 °C | Not Specified |

| Decomposition Temperature (Td) | Data not publicly available. Requires experimental determination via Thermogravimetric Analysis (TGA). | Thermogravimetric Analysis (TGA) |

Note: While a specific decomposition temperature from TGA is not publicly available for this proprietary catalyst, the provided melting point serves as a preliminary indicator of its thermal stability. Exceeding the melting point will likely lead to decomposition.

Experimental Protocols

To rigorously assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) is the recommended technique. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Protocol: Thermogravimetric Analysis (TGA) of this compound

This protocol is a representative method for determining the thermal decomposition profile of an air- and moisture-sensitive organometallic compound like this compound.

Objective: To determine the onset and completion temperatures of thermal decomposition and to quantify mass loss at different temperatures.

Instrumentation:

-

Thermogravimetric Analyzer (e.g., TA Instruments Discovery 5500, PerkinElmer Pyris 1 TGA)

-

Inert atmosphere glovebox (for sample preparation)

-

High-purity nitrogen or argon gas supply

-

TGA sample pans (platinum or alumina)

-

Microbalance

Procedure:

-

Instrument Preparation:

-

Ensure the TGA instrument is clean, calibrated, and functioning according to the manufacturer's specifications.

-

Purge the TGA furnace and balance with a high-purity inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes prior to the experiment to eliminate oxygen and moisture.

-

-

Sample Preparation (inside a glovebox):

-

Transfer the TGA instrument's autosampler or sample holder into an inert atmosphere glovebox.

-

Tare a clean, dry TGA pan on a microbalance.

-

Carefully weigh 5-10 mg of the this compound catalyst into the tared TGA pan. Record the exact mass.

-

Place the loaded pan into the TGA autosampler.

-

-

TGA Analysis:

-

Seal the glovebox transfer container and move the autosampler to the TGA instrument.

-

Quickly transfer the sample pan from the autosampler to the TGA furnace under a continuous inert gas purge to minimize exposure to the ambient atmosphere.

-

Equilibrate the sample at a starting temperature of 30 °C for 5-10 minutes.

-

Program the instrument to heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. This can be determined by the intersection of the baseline with the tangent of the decomposition curve.

-

Identify the temperature of maximum rate of decomposition from the peak of the derivative of the TGA curve (DTG curve).

-

Determine the final residual mass at the end of the experiment.

-

Catalytic Signaling Pathways

This compound is a precatalyst that, upon activation, forms the active Pd(0) species that enters the catalytic cycle. Below are diagrams illustrating the logical flow of two of the most common and important cross-coupling reactions facilitated by this catalyst: the Buchwald-Hartwig Amination and the Suzuki-Miyaura Coupling.

Caption: Catalytic cycle of the Buchwald-Hartwig Amination reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura Coupling reaction.

Conclusion

This compound is a thermally stable and highly versatile precatalyst for a range of cross-coupling reactions. Its stability in air and moisture simplifies handling, while its high melting point indicates robustness at elevated reaction temperatures. For precise thermal characterization, Thermogravimetric Analysis under an inert atmosphere is the standard method. The provided protocol offers a reliable framework for such analysis. The catalytic cycles for which it is renowned, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are well-established, and understanding these pathways is key to leveraging the full potential of this advanced catalytic system in the development of novel pharmaceuticals and complex organic molecules.

References

Solubility of rac-BINAP-Pd-G3 in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of rac-BINAP-Pd-G3, a third-generation Buchwald precatalyst widely utilized in cross-coupling reactions. While specific quantitative solubility data is not extensively published, this document synthesizes available information on its qualitative solubility and provides a general methodology for its determination.

Introduction to this compound

This compound is an air, moisture, and thermally-stable palladium precatalyst.[1] It is favored in organic synthesis, particularly in the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, due to its high reactivity and broad functional group tolerance.[2] One of the key advantages of G3 precatalysts is their enhanced stability in solution compared to earlier generations.[2]

Qualitative Solubility of this compound

Product literature and scientific publications consistently describe this compound as having good to high solubility in a range of common organic solvents.[1][2] This property is crucial for its application in homogeneous catalysis, ensuring the efficient generation of the active catalytic species. The fourth-generation (G4) precatalysts were developed, in part, to exhibit even higher solubilities in cross-coupling reaction media.[2]

The available qualitative solubility information is summarized in the table below.

| Solvent Type | Solubility Description | Source |

| Common Organic Solvents | Good solubility | [2] |

| Wide Range of Common Organic Solvents | Highly soluble | [1] |

Experimental Protocol for Solubility Determination

While a specific protocol for this compound is not detailed in the literature, a general experimental procedure for determining the solubility of an organometallic compound can be adapted. The following is a generalized gravimetric method.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., Tetrahydrofuran (THF), Toluene, Dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker incubator)

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed collection vials

-

Vacuum oven or desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

Sample Extraction: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully draw a known volume of the supernatant into a syringe through a syringe filter to remove any suspended particles.

-

Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed collection vial.

-

Drying: Carefully evaporate the solvent from the collection vial under reduced pressure or in a vacuum oven at a temperature that will not decompose the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the collection vial containing the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g)) / (Volume of solvent used to dissolve the solute (L))

Safety Precautions:

-

Handle this compound and all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting the experiment.

Visualization of Related Processes

To provide a better context for the application of this compound, the following diagrams illustrate the evolution of Buchwald precatalysts and a general workflow for a cross-coupling reaction.

Caption: Evolution of Buchwald Precatalysts.

Caption: General Workflow for a Cross-Coupling Reaction.

Conclusion

This compound is a valuable precatalyst in modern organic synthesis, with its good solubility in common organic solvents being a key attribute for its widespread use. While quantitative solubility data remains to be broadly published, the provided qualitative information and the general experimental protocol for its determination offer a solid foundation for researchers. The continued development of even more soluble catalysts like the G4 series underscores the importance of this physical property in achieving efficient and robust catalytic transformations.

References

In-Depth Technical Guide to rac-BINAP-Pd-G3 (CAS: 2151915-22-7): A Third-Generation Buchwald Precatalyst

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of rac-BINAP-Pd-G3, a third-generation Buchwald precatalyst with the CAS number 2151915-22-7. This palladium-based catalyst is distinguished by its high reactivity, stability, and broad applicability in a range of carbon-carbon and carbon-heteroatom bond-forming reactions that are crucial in pharmaceutical and materials science research and development. This document details the catalyst's chemical and physical properties, provides insights into its catalytic activity, and outlines general experimental protocols for its use in key cross-coupling reactions.

Introduction

This compound, systematically named [2'-(Amino-κN)[1,1'-biphenyl]-2-yl-κC]--INVALID-LINK--palladium, is a highly efficient and versatile palladium precatalyst.[1][2] As a third-generation (G3) Buchwald precatalyst, it offers significant advantages over earlier catalysts, including enhanced stability to air and moisture, excellent solubility in common organic solvents, and the ability to facilitate challenging cross-coupling reactions with lower catalyst loadings and shorter reaction times.[1][3] Its robust nature simplifies reaction setup and enhances reproducibility, making it a valuable tool for organic synthesis.[3]

The catalyst incorporates the racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (rac-BINAP) ligand, a well-established chiral diphosphine ligand known for its effectiveness in various catalytic transformations.[4][5] The G3 scaffold allows for the efficient in-situ generation of the active Pd(0) species, which is crucial for the catalytic cycle of numerous cross-coupling reactions.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for handling, storage, and application of the catalyst.

| Property | Value | Reference(s) |

| CAS Number | 2151915-22-7 | [1][6][7] |

| Molecular Formula | C₅₇H₄₅NO₃P₂PdS | [1][8] |

| Molecular Weight | 992.40 g/mol | [7][8] |

| Appearance | Solid | [3] |

| Melting Point | 175-180 °C | [3][9] |

| Purity | Typically ≥95% | [3][6] |

| Storage | Inert atmosphere, 2-8°C | [7] |

Synthesis

The synthesis of this compound involves the coordination of the racemic BINAP ligand to a palladium center, followed by the introduction of the 2-aminobiphenyl (B1664054) and methanesulfonato ligands which form the stable G3 precatalyst structure. While detailed proprietary synthesis protocols are not publicly available, the general approach involves the reaction of a suitable palladium precursor with the rac-BINAP ligand and the other components under controlled conditions. The synthesis of the BINAP ligand itself typically starts from 1,1'-bi-2-naphthol (B31242) (BINOL).[5]

Catalytic Applications and Performance

This compound is a highly effective catalyst for a wide array of palladium-catalyzed cross-coupling reactions.[1][3] These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.

Key Applications Include:

-

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1]

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between aryl or vinyl halides/triflates and amines.[3]

-

Stille Coupling: Coupling of organostannanes with organic halides.[1]

-

Negishi Coupling: Reaction of organozinc compounds with organic halides.[1]

-

Hiyama Coupling: Cross-coupling of organosilicon compounds with organic halides.[3]

-

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.[3]

-

Heck Reaction: Reaction of an unsaturated halide with an alkene.[3]

The G3 nature of the precatalyst allows for efficient and rapid generation of the active catalytic species, often leading to high yields and turnover numbers.[3]

Experimental Protocols

The following are generalized experimental protocols for common cross-coupling reactions using this compound. It is important to note that optimal conditions may vary depending on the specific substrates and should be determined through reaction screening and optimization.

General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a typical setup for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.

Methodology:

-

To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 equiv.).

-

Add this compound (0.5–2 mol%).

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC/MS, or LC/MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water or a suitable aqueous solution.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of an aryl halide with an amine.

Methodology:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1–2 mol%) and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2–1.4 equiv.).

-

Seal the tube, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add the aryl halide (1.0 equiv.) and the amine (1.1–1.2 equiv.) under the inert atmosphere.

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

-

Monitor the reaction progress by an appropriate analytical technique.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Catalytic Cycles

The catalytic cycle of palladium-catalyzed cross-coupling reactions is a well-established mechanistic pathway. The G3 precatalyst efficiently generates the active Pd(0) species, which then enters the catalytic cycle.

Activation: The G3 precatalyst, in the presence of a base, undergoes a reductive elimination process to generate the active L-Pd(0) species, where 'L' represents the rac-BINAP ligand.

Oxidative Addition: The Pd(0) complex reacts with the organic halide (Ar-X) in an oxidative addition step to form a Pd(II) intermediate.

Transmetalation: In reactions like the Suzuki-Miyaura coupling, the Pd(II) intermediate undergoes transmetalation with the organometallic reagent (e.g., a boronic acid derivative) to replace the halide with the organic group (R). In Buchwald-Hartwig amination, this step involves the coordination of the amine and subsequent deprotonation.

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-C or C-N bond in the product and regenerates the active Pd(0) catalyst.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. In general:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store the catalyst in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a state-of-the-art, third-generation Buchwald precatalyst that offers exceptional performance in a wide range of palladium-catalyzed cross-coupling reactions. Its high stability, solubility, and catalytic activity make it an invaluable tool for synthetic chemists in academia and industry, particularly in the fields of drug discovery and materials science. This guide provides a foundational understanding of its properties and applications, enabling researchers to effectively utilize this powerful catalyst in their synthetic endeavors.

References

- 1. This compound 95 2151915-22-7 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 1445085-97-1|[2'-(Amino-κN)[1,1'-biphenyl]-2-yl-κC][[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]diphenylphosphine-κP](methanesulfonato-κO)palladium|BLD Pharm [bldpharm.de]

- 5. researchgate.net [researchgate.net]

- 6. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 8. Efficient pd-catalyzed amination of heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to rac-BINAP-Pd-G3: A Third-Generation Buchwald Precatalyst for Advanced Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of the rac-BINAP-Pd-G3 catalyst, including its chemical properties, applications in key organic transformations, detailed experimental protocols, and a mechanistic examination of the catalytic cycles.

Introduction to this compound

This compound is a third-generation (G3) Buchwald precatalyst that has emerged as a powerful tool in modern organic synthesis. It is an air- and moisture-stable palladium complex that facilitates a wide range of cross-coupling reactions with high efficiency and broad functional group tolerance. The catalyst's structure incorporates a racemic BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthalene) ligand, which is well-regarded for its ability to promote challenging coupling reactions. As a G3 precatalyst, it offers significant advantages over earlier generations, including faster activation to the active Pd(0) species, lower required catalyst loadings, and shorter reaction times, making it highly valuable in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex molecules.

Physicochemical Properties and Specifications

The key properties of this compound are summarized in the table below. These specifications are critical for experimental design, ensuring accurate stoichiometry and reproducible results.

| Property | Value |

| Molecular Formula | C₅₇H₄₅NO₃P₂PdS |

| Molecular Weight | 992.40 g/mol [1][2][3] |

| CAS Number | 2151915-22-7[1][2] |

| Appearance | Solid[1] |

| Melting Point | 175-180 °C[1] |

| Key Features | Air, moisture, and thermally stable; highly soluble in common organic solvents; allows for low catalyst loadings and short reaction times; efficient and rapid generation of the active Pd(0) species.[2] |

| Synonym | [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]--INVALID-LINK--- palladium |

Core Applications in Cross-Coupling Chemistry

This compound is a versatile catalyst suitable for a wide array of palladium-catalyzed cross-coupling reactions. Its primary applications include, but are not limited to, the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.

Key Reactions Catalyzed by this compound:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboranes and organic halides.

-

Buchwald-Hartwig Amination: Formation of C-N bonds between organic halides and amines.

-

Stille Coupling: Formation of C-C bonds between organostannanes and organic halides.

-

Heck Reaction: Formation of C-C bonds between alkenes and organic halides.

-

Sonogashira Coupling: Formation of C-C bonds between terminal alkynes and organic halides.

-

Negishi Coupling: Formation of C-C bonds between organozinc compounds and organic halides.

-

Hiyama Coupling: Formation of C-C bonds between organosilanes and organic halides.

The high reactivity and stability of this G3 precatalyst make it particularly effective for coupling challenging substrates, including electron-rich or sterically hindered aryl chlorides.

Mechanistic Overview: Catalytic Cycles

The efficacy of this compound stems from its ability to efficiently generate the active LPd(0) species, which then enters the catalytic cycle. The general mechanisms for its most common applications—Suzuki-Miyaura and Buchwald-Hartwig couplings—are illustrated below.

Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The G3 precatalyst rapidly converts to the active LPd(0) complex in the presence of a base, initiating the cycle.

Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination follows a similar pattern, involving oxidative addition of an aryl halide to the Pd(0) center, followed by amine coordination, deprotonation, and subsequent reductive elimination to form the C-N bond.

Experimental Protocols and Data

The following sections provide representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions using a G3 precatalyst system. While specific conditions may vary based on substrate reactivity, these serve as robust starting points.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl halide with a boronic acid.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

-

This compound (0.01-2 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF, ~0.5 M)

Experimental Workflow:

Representative Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N coupling of an aryl halide and an amine.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

This compound (1-2 mol%)

-

Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, 1.4-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, ~0.5 M)

Procedure:

-

Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (if solid), base, and this compound catalyst to an oven-dried Schlenk tube or vial equipped with a stir bar.

-

Reagent Addition: Seal the vessel, remove it from the glovebox, and add the solvent, followed by the aryl halide (if liquid) and the amine via syringe.

-

Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block (typically 65-110 °C).

-

Monitoring: Stir the reaction vigorously for the required time (typically 2-24 hours). Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: After cooling to room temperature, quench the reaction by adding water. Dilute with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂) and transfer to a separatory funnel.

-

Extraction: Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Performance Data

While a comprehensive substrate scope for this compound is not available in a single publication, the performance of G3 precatalysts with biarylphosphine ligands is well-documented. The table below provides illustrative data for typical Buchwald-Hartwig amination reactions, reflecting the high efficiency expected from such catalyst systems.

| Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chloroanisole | Morpholine | NaOt-Bu | Toluene | 100 | 4 | >95 |

| 2-Bromotoluene | n-Hexylamine | NaOt-Bu | Dioxane | 80 | 12 | ~92 |

| 4-Chlorobenzonitrile | Aniline | K₃PO₄ | t-BuOH | 110 | 18 | ~89 |

| 1-Bromo-3,5-dimethylbenzene | Di-n-butylamine | LHMDS | THF | 65 | 6 | >95 |

| 2-Chloropyridine | Pyrrolidine | K₂CO₃ | Toluene | 110 | 24 | ~85 |

Note: This data is representative of results achieved with advanced Buchwald G3 precatalyst systems and serves as an expectation for the performance of this compound under optimized conditions.

Conclusion

This compound stands as a highly effective and user-friendly precatalyst for a multitude of cross-coupling reactions. Its stability, high reactivity, and rapid activation enable the synthesis of complex molecular architectures under mild conditions, often with lower catalyst loadings than traditional palladium sources. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers to effectively integrate this advanced catalytic system into their synthetic workflows, accelerating discovery in drug development and materials science.

References

The Evolution of Palladium Catalysis: An In-depth Technical Guide to Generation 3 Buchwald Precatalysts

For Researchers, Scientists, and Drug Development Professionals

The advent of palladium-catalyzed cross-coupling reactions has revolutionized modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency and scope. Within this field, the development of well-defined palladium precatalysts has been a significant leap forward, offering improved stability, activity, and reproducibility over catalyst systems generated in situ. Professor Stephen L. Buchwald's research group has been at the forefront of this advancement, introducing several generations of highly effective precatalysts. This technical guide focuses on the core features, advantages, and applications of the third-generation (G3) Buchwald precatalysts, providing a comprehensive resource for researchers in the pharmaceutical and chemical industries.

Core Features of Generation 3 Buchwald Precatalysts

The third generation of Buchwald precatalysts represents a significant advancement over its predecessors. The key innovation in G3 precatalysts is the replacement of the chloride anion found in second-generation (G2) systems with a non-coordinating methanesulfonate (B1217627) (mesylate) anion.[1] This seemingly subtle modification has profound effects on the catalyst's properties and performance.

Key Structural Feature:

-

Methanesulfonate (OMs) Ligand: The incorporation of the mesylate ligand enhances the electrophilicity of the palladium center, facilitating the activation of the precatalyst. This leads to a more rapid and efficient generation of the active Pd(0) species.

Enhanced Properties:

-

Increased Stability and Solubility: G3 precatalysts exhibit remarkable thermal stability and are tolerant to air and moisture, simplifying their handling and storage.[2][3] They also demonstrate enhanced solubility in a wide range of common organic solvents compared to earlier generations.[4]

-

Accommodation of Bulky Ligands: A crucial advantage of the G3 architecture is its ability to support a wider variety of sterically demanding biarylphosphine ligands, such as the BrettPhos family. This expanded ligand scope allows for the catalysis of previously challenging coupling reactions involving sterically hindered substrates.

-

Versatility in Cross-Coupling Reactions: G3 precatalysts are highly versatile and have been successfully employed in a broad spectrum of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, C-O coupling, and more.[3][5]

Data Presentation: Performance Comparison

The practical utility of G3 precatalysts is best illustrated through a direct comparison of their performance against other generations in key cross-coupling reactions. The following tables summarize representative data for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, highlighting the advantages of the G3 systems in terms of catalyst loading, reaction time, and yield.

Table 1: Comparison of Buchwald Precatalysts in Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Chloroanisole | Phenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | Toluene | 100 | 18 | 95 | |

| 2 | 4-Chloroanisole | Phenylboronic acid | XPhos Pd G3 (1) | K₃PO₄ | Toluene | 100 | 4 | 98 | |

| 3 | 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | RuPhos Pd G2 (2) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 | [5] |

| 4 | 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | RuPhos Pd G3 (1) | K₃PO₄ | Dioxane/H₂O | 80 | 2 | 96 | [5] |

| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | SPhos Pd G2 (1.5) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 | |

| 6 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | SPhos Pd G3 (0.5) | K₃PO₄ | Toluene/H₂O | 80 | 1 | 99 |

Table 2: Comparison of Buchwald Precatalysts in Buchwald-Hartwig Amination

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Chlorotoluene | Morpholine | XPhos Pd G2 (1.5) | NaOtBu | Toluene | 100 | 12 | 90 | [6] |

| 2 | 4-Chlorotoluene | Morpholine | XPhos Pd G3 (1) | NaOtBu | Toluene | 80 | 3 | 97 | [6] |

| 3 | 1-Bromo-4-cyanobenzene | Aniline | BrettPhos Pd G2 (2) | K₂CO₃ | t-AmylOH | 110 | 24 | 75 | |

| 4 | 1-Bromo-4-cyanobenzene | Aniline | BrettPhos Pd G3 (1) | K₂CO₃ | t-AmylOH | 110 | 6 | 94 | |

| 5 | 4-Chloro-N,N-dimethylaniline | Pyrrolidine | RuPhos Pd G2 (2) | LiHMDS | Toluene | 100 | 16 | 88 | [7] |

| 6 | 4-Chloro-N,N-dimethylaniline | Pyrrolidine | RuPhos Pd G3 (1) | LiHMDS | Toluene | 100 | 4 | 95 | [7] |

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the activation of the G3 precatalyst and the subsequent catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Activation of the Generation 3 Buchwald Precatalyst

The activation of the G3 precatalyst is a crucial first step that generates the catalytically active monoligated Pd(0) species. This process is initiated by a base.

References

- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 2. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]

- 6. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]

- 7. enamine.net [enamine.net]

The Pivotal Role of BINAP Ligands in Palladium-Catalyzed Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for stereoselective synthesis of complex organic molecules is a cornerstone of modern chemistry, with profound implications for the pharmaceutical and fine chemical industries. Among the arsenal (B13267) of tools available to synthetic chemists, palladium-catalyzed cross-coupling and asymmetric reactions have emerged as exceptionally powerful and versatile methods. Central to the success of many of these transformations is the choice of ligand that coordinates to the palladium center, influencing its reactivity, stability, and, most critically, its ability to induce stereoselectivity. This technical guide delves into the core of this catalytic system, focusing on the indispensable role of the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand in palladium catalysis.

The BINAP Ligand: Structure and Chiral Environment

BINAP is a chiral diphosphine ligand characterized by its C₂ symmetry and axial chirality, arising from restricted rotation about the C1-C1' bond of the binaphthyl backbone. This atropisomerism results in two stable, non-superimposable enantiomers, (R)- and (S)-BINAP. When coordinated to a palladium center, BINAP forms a seven-membered chelate ring, creating a well-defined and rigid chiral environment. This unique steric and electronic arrangement is the key to its remarkable success in enforcing high levels of enantioselectivity in a wide range of catalytic transformations.

Figure 1: Schematic of a Palladium-BINAP Complex.

Palladium-Catalyzed Asymmetric Hydrogenation

The asymmetric hydrogenation of prochiral olefins and ketones is a fundamental transformation for the synthesis of chiral alcohols, amines, and other valuable building blocks. Palladium-BINAP complexes, while historically more associated with cross-coupling, have demonstrated efficacy in the asymmetric hydrogenation of certain functionalized ketones.

Quantitative Data for Asymmetric Hydrogenation of Functionalized Ketones

The following table summarizes representative results for the palladium-catalyzed asymmetric hydrogenation of various functionalized ketones using BINAP and its derivatives as chiral ligands.

| Substrate | Catalyst System | Solvent | Temp. (°C) | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |

| α-Phthalimido Acetophenone | Pd(CF₃CO₂)₂ / (S)-MeO-BIPHEP | TFE | 50 | 50 | >95 | 91.7 | [1] |

| p-Fluoro-α-phthalimido Acetophenone | Pd(CF₃CO₂)₂ / (S)-SYNPHOS | TFE | 50 | 50 | >95 | 92.2 | [1] |

| p-Methyl-α-phthalimido Acetophenone | Pd(CF₃CO₂)₂ / (S)-SYNPHOS | TFE | 50 | 50 | >95 | 92.2 | [1] |

| β-Ketoester | Pd(CF₃CO₂)₂ / (R,R)-Me-DuPhos | TFE | - | - | 100 | 47.9 | [1] |

| 1-Phenylethanone | Pd(CF₃CO₂)₂ / (S)-SYNPHOS | TFE | - | - | 90 | 51.9 | [1] |

Note: TFE = 2,2,2-trifluoroethanol. MeO-BIPHEP and SYNPHOS are derivatives of BINAP.

Experimental Protocol: Asymmetric Hydrogenation of an Allylic Alcohol (Representative)

This protocol is a representative example for the asymmetric hydrogenation of geraniol (B1671447) using a Ru-BINAP catalyst, which is a closely related and well-documented system, illustrating the general principles.[2]

Materials:

-

[Ru(OAc)₂( (R)-BINAP)]

-

Geraniol

-

Methanol (B129727) (degassed)

-

High-pressure autoclave equipped with a magnetic stir bar

Procedure:

-

In a glovebox, charge the autoclave with [Ru(OAc)₂( (R)-BINAP)] (substrate-to-catalyst ratio typically 2000:1 to 50,000:1).

-

Add degassed methanol to dissolve the catalyst.

-

Add geraniol to the solution.

-

Seal the autoclave and remove it from the glovebox.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4 to 100 atm).

-

Stir the reaction mixture at the specified temperature (e.g., 20-100 °C) for the required time (e.g., 15 minutes to 90 hours).

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting citronellol (B86348) by distillation or column chromatography.

-

Determine the enantiomeric excess (ee%) by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Figure 2: Experimental Workflow for Asymmetric Hydrogenation.

Buchwald-Hartwig Amination

The palladium-catalyzed formation of carbon-nitrogen bonds, known as the Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry, enabling the synthesis of arylamines from aryl halides or triflates and amines. The use of BINAP as a ligand was a significant development in this field, allowing for the efficient coupling of a broader range of substrates.[3]

Quantitative Data for Buchwald-Hartwig Amination

The following table presents data for the Buchwald-Hartwig amination of various aryl halides with amines using a Pd/BINAP catalytic system.

| Aryl Halide | Amine | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromotoluene | Morpholine | Pd(I) dimer | KOtBu | 1,4-Dioxane | 80-100 | 0.5-1 | - | [4] |

| Bromo-aromatic | Aniline | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 8 | High | [5] |

| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ | NaOt-Bu | Toluene | - | - | Low to High | [6] |

| 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ | NaOt-Bu | Toluene | reflux | 16 | 65 |

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide (General)

This general protocol is based on procedures reported for the Buchwald-Hartwig amination using a Pd/BINAP system.[5]

Materials:

-

Aryl bromide (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.01-5 mol%)

-

BINAP (1.2-1.5 mol% relative to Pd)

-

Strong base (e.g., NaOt-Bu, Cs₂CO₃; 1.4-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, BINAP, and the base.

-

Add the anhydrous, degassed solvent.

-

Stir the mixture for a few minutes to allow for the formation of the active catalyst.

-

Add the aryl bromide and the amine.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by a suitable technique (e.g., TLC, GC, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate, forming a carbon-carbon bond. BINAP has been employed as a ligand in asymmetric versions of this reaction to synthesize axially chiral biaryls with high enantioselectivity.

Quantitative Data for Asymmetric Suzuki-Miyaura Coupling

The following data is for the asymmetric Suzuki coupling of 1-bromo-2-methoxynaphthalene (B48351) with 1-naphthylboronic acid to form a chiral biaryl product.

| Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| (S)-binap-PdNPs (0.1 mol%) | (S)-BINAP | Ba(OH)₂ | DME/H₂O (9/1) | Room Temp. | 3-24 | 47-96 | 18-69 | [7][8] |

Note: PdNPs = Palladium Nanoparticles, DME = 1,2-dimethoxyethane.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction.[9][10]

Materials:

-

Aryl halide (1.0 equiv)

-

Arylboronic acid (1.0-1.5 equiv)

-

Palladium precatalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄; 0.01-5 mol%)

-

Ligand (e.g., BINAP, if required)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃; 2.0-3.0 equiv)

-

Solvent system (e.g., toluene/ethanol/water)

Procedure:

-

In a round-bottom flask, combine the aryl halide, arylboronic acid, and base.

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add the solvent system.

-

Add the palladium precatalyst (and ligand, if used separately).

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction by TLC or GC.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Figure 3: Generalized Catalytic Cycle for Cross-Coupling Reactions.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. Asymmetric Heck reactions, often employing chiral ligands like BINAP, are powerful methods for the construction of stereogenic centers.

Quantitative Data for Asymmetric Heck Reaction

The following table shows results for a dynamic kinetic asymmetric Heck reaction.

| Substrate | Olefin | Catalyst System | Temp. (°C) | Yield (%) | dr | ee (%) | Reference |

| Heterobiaryl sulfonate | 2,3-Dihydrofuran | [Pd⁰/DM-BINAP] | 80 | 81 | >20:1 | 97 | [11] |

| Heterobiaryl sulfonate | N-Boc-2,3-dihydropyrrole | [Pd⁰/DM-BINAP] | 80 | 60 | >20:1 | 99 | [11] |

Note: dr = diastereomeric ratio. DM-BINAP is a derivative of BINAP.

Experimental Protocol: Asymmetric Heck Reaction (General)

This protocol is a general representation of an asymmetric Heck reaction.[3][11]

Materials:

-

Aryl triflate or halide (1.0 equiv)

-

Alkene (1.5-3.0 equiv)

-

Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 2-10 mol%)

-

Chiral ligand (e.g., (R)-BINAP; 2.4-12 mol%)

-

Base (e.g., proton sponge, Ag₂CO₃, (i-Pr)₂NEt; 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., THF, toluene)

Procedure:

-

In an oven-dried flask under an inert atmosphere, dissolve the palladium precatalyst and the chiral ligand in the anhydrous solvent.

-

Stir the mixture at room temperature for a few minutes to allow for complex formation.

-

Add the base, followed by the aryl halide/triflate and the alkene.

-

Heat the reaction mixture to the required temperature (e.g., 60-80 °C).

-

Monitor the reaction's progress until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off any insoluble salts.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Determine the yield and enantiomeric excess of the product.

Conclusion

The BINAP ligand has proven to be a remarkably versatile and effective chiral auxiliary in a multitude of palladium-catalyzed reactions. Its rigid C₂-symmetric framework provides a well-defined chiral pocket around the metal center, enabling high levels of stereocontrol in asymmetric hydrogenation, Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reactions. The continued development of BINAP derivatives and a deeper understanding of the reaction mechanisms involving these ligands promise to further expand the toolkit of synthetic chemists, facilitating the efficient and enantioselective synthesis of increasingly complex and valuable molecules for research, drug development, and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Intramolecular Enantioselective Palladium-Catalyzed Heck Arylation of Cyclic Enamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. www1.udel.edu [www1.udel.edu]

- 11. files01.core.ac.uk [files01.core.ac.uk]

Methodological & Application

Application Notes and Protocols for rac-BINAP-Pd-G3 Catalyzed Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the rac-BINAP-Pd-G3 precatalyst in Suzuki-Miyaura cross-coupling reactions. This third-generation Buchwald precatalyst offers high stability, enabling easier handling and more reproducible results, making it a valuable tool in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The choice of catalyst is critical for the success of these transformations. The this compound precatalyst is an air- and moisture-stable compound that provides a reliable and efficient entry into the active Pd(0) catalytic species required for the cross-coupling cycle. Its use can lead to high yields under relatively mild reaction conditions across a broad range of substrates.

Data Presentation

The following tables summarize the typical performance of this compound in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids. The data presented is a representative compilation from various sources and should be considered as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 4-Methylbiphenyl | >95 |

| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | >95 |

| 3 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | >95 |

| 4 | 1-Bromo-4-fluorobenzene | 4-Fluorobiphenyl | >95 |

| 5 | 2-Bromopyridine | 2-Phenylpyridine | >95 |

Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), this compound (2 mol%), in toluene (B28343) (5 mL) at 100 °C for 18 h.

Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

| Entry | Aryl Chloride | Product | Yield (%) |

| 1 | 4-Chlorotoluene | 4-Methylbiphenyl | >95 |

| 2 | 4-Chloroanisole | 4-Methoxybiphenyl | >95 |

| 3 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | >95 |

| 4 | 1-Chloro-4-fluorobenzene | 4-Fluorobiphenyl | >95 |

| 5 | 2-Chloropyridine | 2-Phenylpyridine | >95 |

Conditions: Aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), this compound (2 mol%), in t-butanol/water (5:1, 6 mL) at 100 °C for 18 h.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv).

-

Catalyst Addition: In a glovebox or under a stream of inert gas, add this compound (0.02 mmol, 2 mol%).

-

Solvent Addition: Add degassed toluene (5 mL) via syringe.

-

Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 18 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of celite. The filtrate is then washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Under an inert atmosphere, add this compound (0.02 mmol, 2 mol%).

-

Solvent Addition: Add a degassed mixture of t-butanol and water (5:1, 6 mL) via syringe.

-

Reaction Conditions: Seal the tube and heat the mixture in an oil bath at 100 °C for 18 hours with vigorous stirring.

-

Work-up: Cool the reaction to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography on silica gel to yield the pure product.

Mandatory Visualizations

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Application Notes and Protocols for rac-BINAP-Pd-G3 in Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl or heteroaryl halides and pseudohalides.[1] This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of a wide array of compounds, including active pharmaceutical ingredients and organic electronic materials. The development of sophisticated catalysts has been crucial to the broad applicability and efficiency of this transformation.

Among the most advanced catalysts for this reaction is rac-BINAP-Pd-G3, a third-generation Buchwald precatalyst.[2] These G3 precatalysts are air- and moisture-stable, exhibit high solubility in common organic solvents, and offer a long solution lifetime, making them exceptionally user-friendly.[2] Key advantages of this compound include the requirement for lower catalyst loadings, shorter reaction times, and the efficient and reliable formation of the active catalytic species.[2] This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in Buchwald-Hartwig amination reactions.

Catalyst Properties and Advantages

| Property | Description | Reference |

| Catalyst Name | This compound | |

| Synonym | [2'-(Amino-κN)[1,1'-biphenyl]-2-yl-κC]--INVALID-LINK---palladium | [2] |

| CAS Number | 2151915-22-7 | [2] |

| Molecular Formula | C₅₇H₄₅NO₃P₂PdS | [2] |

| Molecular Weight | 992.40 g/mol | [2] |

| Appearance | Solid | |

| Stability | Air, moisture, and thermally stable as a solid | |

| Key Features | Third-generation (G3) Buchwald precatalyst, high reactivity, broad functional group tolerance, allows for accurate control of ligand-to-palladium ratio. | [2] |

Catalytic Cycle and Reaction Mechanism

The Buchwald-Hartwig amination catalyzed by this compound proceeds through a well-established catalytic cycle. The G3 precatalyst is readily activated by a base to generate the active Pd(0) species. This is followed by oxidative addition of the aryl halide, association of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Substrate Scope and Performance

The this compound catalyst demonstrates broad applicability for the coupling of various aryl halides with a range of primary and secondary amines. The following tables summarize typical reaction outcomes.